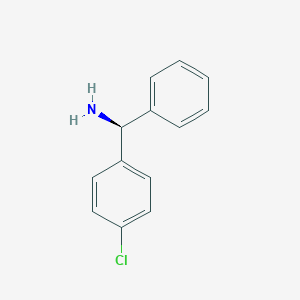

(S)-(4-Chlorophenyl)(phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(S)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (S)-(4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical data for this compound, details general experimental protocols for their determination, and presents logical workflows for these experimental processes.

Core Physicochemical Properties

The physicochemical properties of (S)-(4-p-chlorophenyl)(phenyl)methanamine are summarized in the table below. It is important to note that while some data is available for the free base, more specific experimental values are reported for its hydrochloride salt. Many of the properties for the free base are predicted values derived from computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | (S)-alpha-(4-Chlorophenyl)benzylamine, (+)-(4-Chlorophenyl)phenylmethylamine | [2] |

| CAS Number | 163837-32-9 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClN | [1] |

| Molecular Weight | 217.69 g/mol | [1][3] |

| Melting Point | Not available (for free base) | |

| 239-241 °C | [4] | |

| 266-270 °C (decomposition) (for HCl salt) | [5] | |

| Boiling Point | 336.8 ± 27.0 °C (Predicted) | |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Water-soluble (for HCl salt) | [4] |

| pKa | 8.08 ± 0.10 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 3.5 (Computed by XLogP3) | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are general protocols for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of the liquid is placed in a micro test tube containing a boiling chip. A thermometer is positioned with its bulb in the vapor phase above the liquid. A condenser is fitted above the test tube.

-

Heating: The liquid is gently heated to reflux.

-

Equilibrium: The system is allowed to reach thermal equilibrium, where the temperature of the vapor phase stabilizes.

-

Measurement: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is chosen.

-

Sample Preparation: A known mass of the compound (e.g., 10 mg) is placed in a vial.

-

Titration: A known volume of the solvent is added incrementally to the vial at a constant temperature.

-

Observation: The mixture is agitated after each addition until the solid is completely dissolved.

-

Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble). For amines, solubility in acidic and basic aqueous solutions is also determined to assess salt formation.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the amine functional group.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol, to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

Stationary Phase: A reverse-phase high-performance liquid chromatography (HPLC) column (e.g., C18) is used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

-

Sample Analysis: The this compound sample is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: The logP of the sample is calculated from its retention factor using the calibration curve.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

References

Spectroscopic and Synthetic Profile of (S)-(4-Chlorophenyl)(phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(4-Chlorophenyl)(phenyl)methanamine , a chiral amine of significant interest in synthetic organic chemistry, serves as a crucial building block in the preparation of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its spectroscopic data, detailed experimental protocols for its synthesis and characterization, and relevant workflow diagrams.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClN | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| CAS Number | 163837-32-9 | [1] |

| Appearance | White solid (for the tartrate salt) | [2] |

| Storage | 0 - 8 °C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methine proton. The amine protons may appear as a broad singlet. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

A representative ¹H NMR spectrum of the related racemic 4-chlorobenzhydrylamine hydrochloride is available, though detailed peak assignments are not provided.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3290 | Strong, Broad | N-H stretch (amine) |

| 3080 - 3020 | Medium | C-H stretch (aromatic) |

| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1090 | Strong | C-N stretch |

| 1015 | Strong | C-Cl stretch |

| 825 | Strong | C-H bend (para-substituted aromatic) |

| 750, 700 | Strong | C-H bend (monosubstituted aromatic) |

This data is based on the analysis of the (R)-enantiomer.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to the following fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 217/219 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 202/204 | Medium | [M-NH₂]⁺ |

| 182 | Medium | [M-Cl]⁺ |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

This fragmentation pattern is proposed for the (R)-enantiomer.[3] The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through the resolution of the racemic mixture. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[4]

1. Synthesis of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine:

-

Step 1: Oximation of 4-Chlorobenzophenone. 4-Chlorobenzophenone is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol to form 4-chlorobenzophenone oxime.[5]

-

Step 2: Reduction of the Oxime. The resulting oxime is then reduced to the racemic amine using a reducing agent such as zinc powder in acetic acid or through catalytic hydrogenation.[5]

2. Chiral Resolution:

-

Step 1: Diastereomeric Salt Formation. The racemic amine is dissolved in a suitable solvent mixture (e.g., methanol/water). A solution of the chiral resolving agent, D-(-)-tartaric acid (to obtain the (S)-enantiomer), is added.

-

Step 2: Fractional Crystallization. The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer. The desired salt is isolated by filtration.

-

Step 3: Liberation of the Free Amine. The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-amine, which is then extracted with an organic solvent.

Caption: Synthetic and resolution workflow for this compound.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis: The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance.

Caption: General workflow for the spectroscopic characterization of the target compound.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in the scientific literature is that of a chiral intermediate in the synthesis of pharmacologically active molecules.

Conclusion

This technical guide provides a summary of the available spectroscopic data and synthetic methodologies for this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chiral building block. Further research to fully characterize the free amine and explore its potential biological activities would be beneficial.

References

- 1. (4-Chlorophenyl)(phenyl)methanamine, (S)- | C13H12ClN | CID 736032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 5. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of (S)-(4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for the chiral compound (S)-(4-Chlorophenyl)(phenyl)methanamine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important pharmaceutical intermediate. The ¹H NMR data for the racemic mixture is presented, which is representative of the individual (S) and (R) enantiomers as they are spectroscopically indistinguishable in a non-chiral solvent.[1]

Data Presentation: ¹H NMR Spectroscopic Data

The following table summarizes the key ¹H NMR spectroscopic data for (4-Chlorophenyl)(phenyl)methanamine, acquired in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 9H | Aromatic protons |

| 5.15 | s | 1H | Methine proton (CH) |

| 1.85 | s | 2H | Amine protons (NH₂) |

Molecular Structure and Proton Assignments

The structure of this compound with proton assignments corresponding to the ¹H NMR data is depicted below.

Experimental Protocols: ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid spectral overlap from impurities. Purification can be achieved by column chromatography or recrystallization.

-

Massing: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard 5 mm broadband probe is suitable.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift reproducibility.

-

Locking and Shimming: The instrument's field frequency should be locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity should be optimized by shimming on the locked signal to obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shifts.

-

Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

-

Receiver Gain: The receiver gain should be optimized to maximize the signal without causing ADC overflow.

-

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative integrals of the signals should be determined to confirm the number of protons corresponding to each peak.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the ¹H NMR characterization of this compound.

References

An In-depth Technical Guide to the FT-IR Characteristic Peaks of (S)-4-chlorobenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of (S)-4-chlorobenzhydrylamine. This information is critical for the identification, characterization, and quality control of this compound in research and pharmaceutical development. The guide outlines the characteristic vibrational modes, a general experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

(S)-4-chlorobenzhydrylamine is a chiral primary amine containing two phenyl rings, one of which is substituted with a chlorine atom. Its structure dictates a specific infrared absorption pattern arising from the vibrations of its constituent functional groups. The key structural features to consider are the primary amine group (-NH₂), the aromatic rings (C₆H₅ and C₆H₄Cl), the benzylic C-H bond, and the carbon-chlorine bond (C-Cl).

The expected FT-IR absorption peaks for (S)-4-chlorobenzhydrylamine are summarized in the table below. These wavenumbers are based on established ranges for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands)[1][2][3][4] | Medium |

| Primary Amine | N-H Scissoring (Bending) | 1650 - 1580[3][4] | Medium to Strong |

| Primary Amine | N-H Wagging | 910 - 665[3][4] | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000[5][6][7] | Medium |

| Aromatic Ring | C=C In-ring Stretch | 1600 - 1585 and 1500 - 1400[5][7] | Medium |

| Aromatic Ring | C-H Out-of-plane Bending | 900 - 675[5][7] | Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Amine | C-N Stretch | 1335 - 1250[3][4] | Strong |

| Alkyl Halide | C-Cl Stretch | 850 - 550[8] | Medium |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following provides a generalized methodology for obtaining the FT-IR spectrum of (S)-4-chlorobenzhydrylamine.

2.1. Instrumentation and Sample Preparation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples due to minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the (S)-4-chlorobenzhydrylamine sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Place the pellet in the spectrometer's sample holder.

-

2.2. Data Acquisition

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum and converted to either absorbance or transmittance mode.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting the FT-IR spectrum of (S)-4-chlorobenzhydrylamine.

Caption: Workflow for FT-IR analysis of (S)-4-chlorobenzhydrylamine.

Interpretation of Key Spectral Regions

-

3500-3000 cm⁻¹: This region is crucial for identifying the N-H and C-H stretching vibrations. The presence of two distinct, medium-intensity bands between 3500 cm⁻¹ and 3300 cm⁻¹ is a strong indicator of the primary amine group (-NH₂).[1][2][4] Aromatic C-H stretches are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretch from the benzylic position will be just below 3000 cm⁻¹.[5][6]

-

1700-1400 cm⁻¹: This region contains the N-H bending and aromatic C=C stretching vibrations. A medium to strong absorption band between 1650 cm⁻¹ and 1580 cm⁻¹ corresponds to the N-H scissoring motion of the primary amine.[3][4] Multiple bands in the 1600-1400 cm⁻¹ range are characteristic of the carbon-carbon stretching within the aromatic rings.[5]

-

1400-900 cm⁻¹: The strong C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[3][4]

-

900-650 cm⁻¹: This "fingerprint" region will contain strong bands due to the out-of-plane C-H bending of the substituted aromatic rings. The pattern of these bands can sometimes provide information about the substitution pattern. Additionally, a broad, strong band for the N-H wagging of the primary amine is expected here.[3][4]

-

Below 850 cm⁻¹: The C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ region.[8] Its exact position can be influenced by the overall molecular structure.

By carefully analyzing these key regions and comparing the observed peaks with the expected ranges, researchers can confidently identify and characterize (S)-4-chlorobenzhydrylamine.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of (S)-(4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of (S)-(4-Chlorophenyl)(phenyl)methanamine. The document outlines the principal mass fragments observed under electron ionization (EI), proposes a detailed fragmentation pathway, and provides a representative experimental protocol for analysis.

Core Data Presentation

The mass spectral data for this compound, obtained under Electron Ionization (EI) conditions, is characterized by several key fragments. The enantiomeric form, (S)-, will produce an identical mass spectrum to the (R)- form as mass spectrometry is not an inherently chiral technique. The quantitative data is summarized in Table 1.

Table 1: Electron Ionization Mass Spectrometry Fragmentation Data for this compound

| m/z (Daltons) | Relative Intensity | Proposed Fragment Ion |

| 217/219 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 202/204 | Medium | [M-NH₂]⁺ |

| 182 | Medium | [M-Cl]⁺ |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 111/113 | Medium | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). The primary fragmentation routes involve cleavages alpha to the nitrogen atom and benzylic C-C bond fissions, which are common fragmentation patterns for amines and aromatic compounds.

The major fragmentation pathways are proposed as follows:

-

Formation of the Molecular Ion [M]⁺ (m/z 217/219): The initial ionization event creates the radical cation of the parent molecule.

-

Loss of an Amino Radical ([M-NH₂]⁺, m/z 202/204): Alpha-cleavage next to the amine can lead to the loss of an •NH₂ radical, resulting in the formation of the chlorophenyl(phenyl)methyl cation.

-

Loss of a Chlorine Radical ([M-Cl]⁺, m/z 182): Cleavage of the carbon-chlorine bond can occur, leading to the formation of a phenyl(methanamine)phenyl cation.

-

Formation of the Benzhydryl Cation ([C₁₃H₁₁]⁺, m/z 167): The most prominent fragmentation is often the cleavage of the C-C bond between the methine carbon and the chlorophenyl ring, with the charge retained by the more stable benzhydryl cation.

-

Formation of the Chlorophenyl Cation ([C₆H₄Cl]⁺, m/z 111/113): Cleavage can also result in the formation of a chlorophenyl cation.

-

Formation of the Phenyl Cation ([C₆H₅]⁺, m/z 77): Further fragmentation can lead to the formation of the phenyl cation.

Experimental Protocols

A representative experimental protocol for the analysis of this compound by mass spectrometry is detailed below. This protocol is based on standard procedures for the analysis of small organic molecules.

1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

2. Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is to be used.

-

Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-

Mass Analysis:

-

Mass Range: m/z 50-500

-

Scan Rate: 1 scan/second

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

3. Data Acquisition and Processing

-

Acquisition: Acquire mass spectra over the specified range. If using GC-MS, acquire spectra across the elution profile of the analyte.

-

Processing: Process the raw data to obtain a background-subtracted mass spectrum of the analyte. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.

Molecular structure and stereochemistry of (S)-(4-Chlorophenyl)(phenyl)methanamine

An In-depth Technical Guide to (S)-(4-Chlorophenyl)(phenyl)methanamine

Introduction

This compound is a chiral primary amine that serves as a critical chiral building block in modern organic synthesis. Its structural and stereochemical properties make it a valuable intermediate, particularly in the pharmaceutical industry. The precise three-dimensional arrangement of its substituents is transferred during synthetic sequences, dictating the stereochemical outcome of the final target molecules.

The most prominent application of this compound is in the asymmetric synthesis of Levocetirizine, the active (R)-enantiomer of the second-generation antihistamine, cetirizine.[1][2] The enantiomeric purity of this compound is therefore crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its molecular structure, stereochemistry, physicochemical properties, synthesis, and applications.

Molecular Structure and Stereochemistry

The molecule consists of a central tetrahedral carbon atom, which is the stereocenter. This carbon is bonded to four different groups: a phenyl group, a 4-chlorophenyl group, an amine group (-NH₂), and a hydrogen atom. The "S" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

Chemical Identifiers:

-

IUPAC Name: (S)-(4-chlorophenyl)-phenylmethanamine[3]

-

Synonyms: (S)-α-(4-Chlorophenyl)benzylamine, (S)-4-Chlorobenzhydrylamine[4]

-

Molecular Formula: C₁₃H₁₂ClN[3]

-

SMILES: C1=CC=C(C=C1)--INVALID-LINK--N[3]

-

InChI Key: XAFODXGEQUOEKN-ZDUSSCGKSA-N[3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Note that some data are predicted from computational models.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.69 g/mol | [3] |

| Boiling Point | 336.8 ± 27.0 °C (Predicted) | [4] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.08 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere | [2][4] |

| Melting Point (HCl Salt) | 266-270 °C | [6] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the molecule.

| Spectroscopy Type | Feature | Expected Signal / Value |

| ¹H NMR | Aromatic Protons | ~7.2-7.4 ppm (multiplets) |

| ¹H NMR | Methine Proton (CH) | ~5.3 ppm (singlet) |

| ¹H NMR | Amine Protons (NH₂) | ~1.6-2.0 ppm (broad singlet) |

| Mass Spectrometry | Molecular Ion Peak | A clear molecular ion peak and predictable fragmentation pattern are expected. |

Table data is illustrative based on typical values for this structural class.[7]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Synthetic Pathways

Common synthetic routes to the racemic amine include:

-

Reductive Amination: A widely used method starting from the precursor ketone, (4-chlorophenyl)(phenyl)methanone.[7] This involves the formation of an imine intermediate, which is then reduced.

-

Reduction of Oximes: The ketone can be converted to an oxime using hydroxylamine, which is subsequently reduced to the amine.[7]

-

Direct Amination: The corresponding alcohol, (4-chlorophenyl)(phenyl)methanol, can be directly converted to the amine via catalytic substitution of the hydroxyl group.[7]

Caption: Overview of common synthetic routes to the racemic amine.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Hydrogenation

This protocol is adapted for the (S)-enantiomer from a general procedure for asymmetric imine hydrogenation.[8] The key is the use of a chiral catalyst formed in situ from a ruthenium precursor and a chiral ligand like (S,S)-TsDPEN.

-

Materials:

-

N-(4-chlorobenzylidene)aniline (1.0 equiv)

-

[RuCl₂(p-cymene)]₂ (0.005 equiv)

-

(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 equiv)

-

Anhydrous, degassed Methanol (MeOH)

-

Formic acid/Triethylamine azeotrope (5:2)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

In an inert atmosphere glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN to a pressure-rated reaction vessel.

-

Add anhydrous, degassed methanol and stir the mixture for 20 minutes to pre-form the active catalyst.

-

Add the imine substrate, N-(4-chlorobenzylidene)aniline, to the vessel, followed by the formic acid/triethylamine azeotrope.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with H₂ gas (3-4 cycles).

-

Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress using TLC or GC/HPLC.

-

Upon completion, carefully vent the H₂ pressure and purge the vessel with nitrogen.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired (S)-amine.

-

Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.

-

Protocol 2: Chiral Resolution of Racemic Amine

This protocol describes the separation of the (S)-enantiomer from a racemic mixture using a chiral resolving agent.[7][8]

-

Materials:

-

Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine (1.0 equiv)

-

(+)-Tartaric acid (0.5 equiv)

-

Methanol

-

2M NaOH solution

-

Dichloromethane or Ethyl Acetate

-

-

Procedure:

-

Dissolve the racemic amine in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution while stirring. This forms a pair of diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate.[7]

-

Allow the solution to cool slowly to room temperature to induce crystallization. One diastereomeric salt will preferentially crystallize due to lower solubility.

-

Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer. (Note: The specific salt that crystallizes first depends on the solvent system and conditions).

-

The diastereomeric purity of the salt can be improved by recrystallization from fresh hot methanol.

-

Once the desired diastereomeric purity is achieved, treat the salt with an aqueous base solution (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free amine.

-

Extract the free (S)-amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched this compound.

-

Applications in Drug Development

The primary application of this compound is as a pivotal intermediate in the synthesis of Levocetirizine.[1][2] Levocetirizine is a potent, selective histamine H1 receptor antagonist used to treat allergic conditions.[2] The stereochemistry of the starting amine directly determines the final stereochemistry of the drug, which is essential for its pharmacological activity and reduced side effects compared to the racemic mixture.[1][2]

Caption: Synthetic pathway from the chiral amine to Levocetirizine.

Troubleshooting and Workflow Optimization

Success in the synthesis and resolution of chiral amines often requires careful optimization. A common issue is low reaction yield.

Caption: Troubleshooting workflow for low reaction yield.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-Chlorophenyl)(phenyl)methanamine, (S)- | C13H12ClN | CID 736032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-p-Chlorophenyl-phenylMethanaMine | 163837-32-9 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound HYDROCHLORIDE CAS#: 451503-28-9 [m.chemicalbook.com]

- 7. [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of (S)-(4-Chlorophenyl)(phenyl)methanamine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine whose significance in asymmetric synthesis is intrinsically linked to its enantiomeric counterpart, (R)-(4-chlorophenyl)(phenyl)methanamine, a key intermediate in the synthesis of the antihistamine Levocetirizine. While the (R)-enantiomer is the target molecule for this pharmaceutical application, the (S)-enantiomer is a crucial component of the racemic mixture from which the pure enantiomers are separated. This technical guide provides an in-depth exploration of the synthesis of the racemic precursor, the methodologies for chiral resolution to obtain the (S)-enantiomer, and its potential, albeit less documented, roles as a chiral auxiliary and a precursor for chiral ligands in asymmetric synthesis. This guide consolidates available quantitative data, details experimental protocols, and provides visualizations of key processes to support researchers in leveraging this chiral building block.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereochemistry of these amines is often critical for the biological activity and safety of the final product. This compound represents a valuable chiral synthon. Its primary route of access is through the resolution of its racemic mixture, a process that is well-established due to the industrial demand for its (R)-enantiomer. Understanding the synthesis and separation of these enantiomers is paramount for any application involving the (S)-form.

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine

The common precursor for both enantiomers is the racemic mixture of (4-Chlorophenyl)(phenyl)methanamine, which is typically synthesized via the reduction of (4-chlorophenyl)(phenyl)methanone.

Reductive Amination of (4-chlorophenyl)(phenyl)methanone

A prevalent method for the synthesis of the racemic amine is the reductive amination of (4-chlorophenyl)(phenyl)methanone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the amine.

Caption: Reductive amination workflow for racemic amine synthesis.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve (4-chlorophenyl)(phenyl)methanone in a suitable solvent such as methanol.

-

Amine Source: Add an ammonia source, for example, a solution of ammonia in methanol.

-

Catalyst: Add a catalyst, commonly palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at a controlled temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or crystallization to yield racemic (4-Chlorophenyl)(phenyl)methanamine.

| Parameter | Value/Condition |

| Precursor | (4-chlorophenyl)(phenyl)methanone |

| Reagents | Ammonia, Hydrogen |

| Catalyst | Palladium on carbon (Pd/C) |

| Typical Yield | 70-90% |

Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine

The most common method to obtain enantiomerically pure this compound is through diastereomeric salt formation using a chiral resolving agent.[1] L-(+)-tartaric acid is a cost-effective and widely used agent for this purpose.[2]

References

The Significance of Chiral Amines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with estimates suggesting that over 40% of commercial drugs contain a chiral amine moiety.[1] The inherent chirality of biological systems, such as enzymes and receptors, dictates that the three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological activity. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[2]

The tragic case of thalidomide in the mid-20th century, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug development.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization of individual enantiomers in chiral drug candidates.[3] This has driven the pharmaceutical industry towards the development of single-enantiomer drugs, a strategy often referred to as a "chiral switch" when a previously marketed racemic mixture is replaced by its active enantiomer.

This in-depth technical guide provides a comprehensive overview of the core principles of chiral amines in drug discovery. It covers their synthesis and analysis, presents quantitative data on the differential effects of enantiomers for key drug classes, and illustrates the signaling pathways through which these molecules exert their therapeutic effects.

The Stereoselective Landscape: Pharmacodynamics and Pharmacokinetics

The differential interaction of chiral amine enantiomers with their biological targets is the primary driver of their distinct pharmacological profiles. This stereoselectivity is evident in both the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) of these compounds.

Pharmacodynamic Differentiation

The binding affinity of enantiomers to their target receptors or enzymes can vary significantly. For instance, the (R)-enantiomer of the β2-adrenergic agonist albuterol (salbutamol) possesses approximately 150 times greater affinity for the β2-receptor than its (S)-isomer, which is primarily responsible for its bronchodilatory effects.[4] Similarly, the antidepressant activity of citalopram is predominantly attributed to the (S)-enantiomer, which has a 30 to 40 times higher affinity for the serotonin transporter (SERT) than the (R)-enantiomer.[5] In some cases, the "inactive" enantiomer is not merely a benign passenger. For example, (R)-citalopram can allosterically inhibit the binding of the active (S)-citalopram to the serotonin transporter, potentially attenuating the overall therapeutic effect of the racemic mixture.[5][6]

Pharmacokinetic Disparities

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can also be stereoselective. Enzymes, particularly the cytochrome P450 (CYP) family, often exhibit stereoselectivity in drug metabolism. This can lead to different rates of clearance and, consequently, different plasma concentrations and durations of action for each enantiomer. For example, the elimination half-life of the two enantiomers of amphetamine differs, with the l-enantiomer having a longer half-life in adults.[7] Similarly, methylphenidate, used to treat ADHD, is a racemic mixture where the d-threo-enantiomer is pharmacologically more active and exhibits different pharmacokinetic properties compared to the l-threo-enantiomer.[8]

Synthesis and Analysis of Chiral Amines

The demand for enantiomerically pure chiral amines has spurred the development of a wide array of synthetic and analytical methodologies.

Enantioselective Synthesis

Several strategies are employed to synthesize single-enantiomer chiral amines:

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

-

Asymmetric Catalysis: This is a highly efficient method that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Common methods include:

-

Asymmetric Hydrogenation: Prochiral imines or enamines are hydrogenated using a chiral metal catalyst (e.g., based on rhodium, ruthenium, or iridium) to produce chiral amines.

-

Asymmetric Reductive Amination: A ketone or aldehyde is converted to a chiral amine in a one-pot reaction with an amine source and a reducing agent in the presence of a chiral catalyst.

-

Biocatalysis: Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases are increasingly used for the synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions.[9]

-

Chiral Analysis

Ensuring the enantiomeric purity of a chiral amine is crucial for quality control and regulatory compliance. The most widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .

CSPs are designed to have differential interactions with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and protein-based CSPs are commonly employed for the separation of chiral amines. The choice of the mobile phase, including the use of additives, is critical for achieving optimal separation.

Quantitative Data on Chiral Amine Drugs

The following tables summarize quantitative data for several key chiral amine drugs, highlighting the differences between their enantiomers.

| Drug | Enantiomer | Target | Binding Affinity (Ki, nM) | Potency (IC50/EC50, nM) |

| Citalopram | (S)-citalopram | SERT | ~1.1 | IC50: ~1.9 (for [3H]-S-CIT displacement) |

| (R)-citalopram | SERT | ~30-40 fold lower than (S) | - | |

| Albuterol (Salbutamol) | (R)-albuterol | β2-Adrenergic Receptor | High | IC50: 8.93 µM (racemate) |

| (S)-albuterol | β2-Adrenergic Receptor | ~150-fold lower than (R) | - | |

| Amphetamine | (S)-amphetamine | DAT | - | EC50: 1.25 µM |

| (R)-amphetamine | DAT | - | EC50: 1.31 µM | |

| Methylphenidate | d-threo | DAT | High | - |

| l-threo | DAT | Lower than d-threo | - |

Table 1: Comparative Pharmacodynamics of Chiral Amine Enantiomers. Data compiled from multiple sources.[4][10][11]

| Drug | Enantiomer | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2, h) |

| Cetirizine | Racemate | ~1.0 | 257 (for 10 mg dose) | ~8.3 |

| Levocetirizine | (R)-enantiomer | ~0.9 | - | ~7.9 |

| Amphetamine (Adderall XR®) | d-amphetamine | ~7 | - | Adults: ~10 |

| l-amphetamine | ~7 | - | Adults: ~13 | |

| Methylphenidate (IR) | d-enantiomer | ~1.9 | - | ~2.5 |

| l-enantiomer | ~1.4 | - | ~1.5 |

Table 2: Comparative Pharmacokinetics of Chiral Amine Enantiomers. Data compiled from multiple sources.[7][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of chiral amines.

Protocol 1: Enantioselective Synthesis of (+)-Sertraline Hydrochloride

This protocol describes a key step in an asymmetric synthesis of the antidepressant sertraline.

Reaction: Asymmetric hydrogenation of an imine intermediate.

Materials:

-

(S,S)-17f (imine precursor)

-

Saturated solution of HCl in methyl acetate (4 M)

-

Methyl acetate

Procedure:

-

To a stirred saturated solution of HCl in methyl acetate (4 M, 10 mL), add (S,S)-17f (650 mg).[16]

-

Stir the reaction mixture at room temperature for 6 hours.[16]

-

Evaporate the solvent under vacuum.[16]

-

Crystallize the product, filter, and wash twice with methyl acetate.[16]

-

This procedure yields sertraline hydrochloride with >99% enantiomeric excess (ee).[16]

Protocol 2: Chiral HPLC Method for the Enantiomeric Separation of Duloxetine

This protocol outlines a validated HPLC method for separating the enantiomers of the antidepressant duloxetine.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[12]

-

Mobile Phase: n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection: UV at 230 nm

-

Column Temperature: 25 °C

Procedure:

-

Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

-

Prepare a standard solution of racemic duloxetine and a sample solution of the bulk drug substance in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas for the (R)- and (S)-enantiomers. The resolution between the enantiomers should be not less than 2.8.[12]

Protocol 3: Chiral HPLC Separation of Methylphenidate Enantiomers

This protocol describes an HPLC method for the separation of the enantiomers of methylphenidate.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector

Chromatographic Conditions:

-

Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm)[16]

-

Mobile Phase: Methanol:Ammonium acetate (92:08, v/v, 20 mM, pH 4.1)[16]

-

Flow Rate: 1.0 mL/min[16]

-

Injection Volume: 25 µL[16]

-

Detection: UV at 215 nm[16]

Procedure:

-

Prepare the mobile phase and adjust the pH to 4.1. Degas before use.

-

Prepare standard solutions of racemic methylphenidate in the mobile phase.

-

Equilibrate the column with the mobile phase.

-

Inject the standard solutions.

-

The expected retention times are approximately 7.0 min for the l-enantiomer and 8.1 min for the d-enantiomer.[16]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by chiral amine drugs is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two prominent chiral amine drugs.

Sertraline's Mechanism of Action: Sertraline is a selective serotonin reuptake inhibitor (SSRI).[17] It primarily functions by binding to the serotonin transporter (SERT) on the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft.[12][17] This leads to an increased concentration of serotonin in the synapse, enhancing its binding to postsynaptic 5-HT receptors and ultimately leading to its antidepressant effects.[12]

Ketamine's Antidepressant Mechanism: The (S)-enantiomer of ketamine exerts its rapid antidepressant effects primarily through the blockade of N-methyl-D-aspartate (NMDA) receptors on GABAergic interneurons.[18][19] This disinhibits glutamatergic neurons, leading to a surge in glutamate release. The increased glutamate preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[19] This AMPA receptor activation triggers downstream signaling cascades, including the release of brain-derived neurotrophic factor (BDNF) and activation of the mammalian target of rapamycin (mTOR) pathway, which ultimately promotes synaptogenesis and produces a rapid antidepressant response.[18]

Conclusion

The study of chiral amines is a cornerstone of modern drug discovery and development. The profound impact of stereochemistry on the pharmacological and toxicological properties of drugs necessitates a thorough understanding of the synthesis, analysis, and biological activity of individual enantiomers. The development of enantioselective synthetic methods and robust chiral analytical techniques has enabled the pharmaceutical industry to bring safer and more effective single-enantiomer drugs to market. As our understanding of the intricate signaling pathways modulated by these molecules deepens, the potential for designing novel, highly specific, and potent chiral amine therapeutics will continue to expand, offering new hope for the treatment of a wide range of diseases.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. Chromatographic separation of R/S-enantiomers of amphetamine and methamphetamine: Pathways of methamphetamine synthesis and detection in blood samples by qualitative enantioselective LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. A convenient method for synthesis of enantiomerically enriched methylphenidate from N-methoxycarbonylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8487134B2 - Process for the synthesis of amphetamine derivatives - Google Patents [patents.google.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Cetirizine - Wikipedia [en.wikipedia.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Articles [globalrx.com]

- 15. sketchviz.com [sketchviz.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Normal phase chiral HPLC of methylphenidate: comparison of different polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Chiral Separation of (S)-(4-Chlorophenyl)(phenyl)methanamine: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action behind the chiral separation of (S)-(4-Chlorophenyl)(phenyl)methanamine, a critical intermediate in pharmaceutical synthesis. Understanding the stereochemistry of this compound is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving this enantioseparation.

Core Mechanism of Chiral Recognition

The chiral separation of this compound is primarily achieved using polysaccharide-based chiral stationary phases, with amylose tris(3,5-dimethylphenylcarbamate) being a notable example, as seen in the widely used CHIRALPAK® AD column.[1] The chiral recognition mechanism is a complex interplay of multiple non-covalent interactions between the enantiomers of (4-Chlorophenyl)(phenyl)methanamine and the chiral selector immobilized on the stationary phase.

The helical structure of the polysaccharide derivative creates chiral grooves or cavities.[2] The enantiomers of the analyte interact differently with these chiral microenvironments, leading to differential retention times and, consequently, separation. The key interactions contributing to this chiral discrimination are:

-

Hydrogen Bonding: The primary amine group (-NH2) of the analyte can act as a hydrogen bond donor, interacting with the carbonyl groups (C=O) of the carbamate linkages on the polysaccharide-based CSP.[3]

-

π-π Interactions: The phenyl and 4-chlorophenyl rings of the analyte can engage in π-π stacking interactions with the aromatic moieties of the chiral selector (e.g., the 3,5-dimethylphenyl groups).[3]

-

Dipole-Dipole Interactions: The polar bonds within the analyte and the CSP, such as the C-Cl bond and the carbamate group, can lead to dipole-dipole interactions.[2]

-

Steric Hindrance: The three-dimensional arrangement of the substituents around the chiral center of one enantiomer allows for a more favorable fit into the chiral groove of the CSP compared to the other enantiomer. This steric repulsion plays a crucial role in the differential retention.[2]

The combination and relative strength of these interactions for the (S)- and (R)-enantiomers determine the elution order and the degree of separation.

The Critical Role of the Mobile Phase

The composition of the mobile phase is a critical factor in achieving successful chiral separation of basic compounds like (4-Chlorophenyl)(phenyl)methanamine.[1] Normal-phase chromatography, typically employing a mixture of a non-polar alkane (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), is commonly used.

Basic Additives: The addition of a small percentage of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential.[1][4] Basic additives play a dual role:

-

Improving Peak Shape: They compete with the basic analyte for interaction with acidic silanol groups that may be present on the silica support of the CSP. This minimizes peak tailing and improves chromatographic efficiency.[5]

-

Modulating Retention and Selectivity: By interacting with the CSP, the additive can influence the chiral recognition process itself, sometimes enhancing the separation factor.[6]

Quantitative Performance Data

The following table summarizes the expected chromatographic performance for the separation of (4-Chlorophenyl)(phenyl)methanamine enantiomers under optimized conditions.

| Parameter | Value | Reference |

| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm | [1] |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel | [1] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Temperature | 25°C | [1] |

| Detection | UV at 220 nm | [1] |

| Enantiomer 1 Retention Time (t_R1_) | ~ 8.5 min | [1] |

| Enantiomer 2 Retention Time (t_R2_) | ~ 10.2 min | [1] |

| Separation Factor (α) | ~ 1.5 | [1] |

| Resolution (R_s_) | > 2.0 | [1] |

Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.[1]

Experimental Protocol: Chiral HPLC Separation

This protocol outlines the steps for the enantioselective analysis of (4-Chlorophenyl)(phenyl)methanamine.

1. Materials and Reagents:

-

Racemic (4-Chlorophenyl)(phenyl)methanamine

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade, 200 proof)

-

Diethylamine (DEA) (HPLC grade)

-

CHIRALPAK® AD column (250 x 4.6 mm, 10 µm) or equivalent

2. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

3. Mobile Phase Preparation:

-

Carefully measure 500 mL of n-Hexane, 500 mL of Ethanol, and 1.0 mL of Diethylamine.

-

Combine the solvents in a 1 L solvent reservoir.

-

Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.

4. Sample Preparation:

-

Accurately weigh approximately 10 mg of racemic (4-Chlorophenyl)(phenyl)methanamine.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. HPLC Analysis:

-

Equilibrate the CHIRALPAK® AD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

-

Set the column oven temperature to 25°C.

-

Set the UV detector to a wavelength of 220 nm.

-

Inject 10 µL of the prepared sample solution.

-

Run the analysis for a sufficient duration to allow for the elution of both enantiomers (approximately 15 minutes).

6. Data Analysis:

-

Integrate the peaks corresponding to the two enantiomers.

-

Determine the retention times (t_R_) for each peak.

-

Calculate the separation factor (α) and resolution (R_s_) using standard chromatographic equations.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Proposed interaction model for chiral recognition.

Caption: A systematic workflow for chiral method development.

References

Synonyms and alternative names for (S)-4-chlorobenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-4-chlorobenzhydrylamine, an important chiral intermediate in the pharmaceutical industry. The document details its synonyms and alternative names, physicochemical properties, synthesis and resolution protocols, and its role in the development of antihistaminic drugs.

Nomenclature and Identification

(S)-4-Chlorobenzhydrylamine, the dextrorotatory enantiomer of 4-chlorobenzhydrylamine, is a chiral amine. Its counterpart, (R)-(-)-4-chlorobenzhydrylamine, is a key precursor in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine. Consequently, (S)-(+)-4-chlorobenzhydrylamine is often produced as a co-product of the resolution of the racemic mixture.

Table 1: Synonyms and Alternative Names

| Type | Name |

| Systematic (IUPAC) Name | (S)-1-(4-chlorophenyl)-1-phenylmethanamine |

| Common Names | (S)-(+)-4-Chlorobenzhydrylamine |

| (+)-4-Chlorobenzhydrylamine | |

| (S)-1-(p-chlorophenyl)-1-phenylmethylamine | |

| Alternative Chemical Names | (S)-alpha-(4-Chlorophenyl)benzylamine |

| (S)-4-Chloro-α-phenylbenzenemethanamine | |

| CAS Registry Number | Not explicitly assigned for the (S)-enantiomer. The racemate is 5267-39-0, and the (R)-enantiomer is 163837-57-8. |

Physicochemical Properties

Detailed experimental data for the purified (S)-enantiomer is not widely published. However, the physical and spectral properties of the individual enantiomers are identical to those of the racemic mixture, with the exception of the sign of optical rotation.

Table 2: Physicochemical Data of (±)-4-Chlorobenzhydrylamine

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 300-305 °C (decomposes) (hydrochloride salt) |

| Boiling Point (Predicted) | 336.8 ± 27.0 °C[1] |

| Density (Predicted) | 1.175 g/cm³[1] |

| pKa (Predicted) | 8.08 ± 0.10[1] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol[1] |

Spectroscopic Data:

-

¹H NMR (300MHz, CDCl₃) of 4-chlorobenzophenone oxime: δ 2.02 (s, 1H), 7.52 (d, 2H), 7.69 (m, 3H), 7.71-7.77 (m, 4H).[2]

-

MS (m/z) of 4-chlorobenzophenone oxime: 231.[2]

-

¹H NMR of (±)-4-chlorobenzhydrylamine: δ 2.11 (s, 2H), 5.19 (s, 1H), 7.17-7.26 (m, 3H), 7.33-7.37 (m, 6H).[2]

-

MS (m/z) of (±)-4-chlorobenzhydrylamine: 217.[2]

Experimental Protocols

The synthesis of (S)-4-chlorobenzhydrylamine is typically achieved through the resolution of the racemic mixture. The undesired (S)-enantiomer can then be racemized for recycling, improving the overall process economy.

Synthesis of Racemic (±)-4-Chlorobenzhydrylamine

A common method involves a two-step process starting from 4-chlorobenzophenone.[2]

Step 1: Oximation of 4-Chlorobenzophenone

-

To a reactor, add 433 g of 4-chlorobenzophenone, 210 g of hydroxylamine hydrochloride, 1200 mL of 95% ethanol, and 500 mL of water.

-

Stir the mixture to dissolve the solids.

-

At room temperature, add 170 g of sodium hydroxide in portions over 30 minutes.

-

Heat the mixture to 80 °C and maintain for 3 hours.

-

Concentrate the reaction mixture by distilling off approximately 80% of the ethanol under normal pressure.

-

Add 1400 mL of water and cool the mixture in an ice bath to 0-5 °C.

-

Stir for 30 minutes, then filter the solid product.

-

Wash the solid with water three times and dry to obtain 4-chlorobenzophenone oxime.

Step 2: Reduction of 4-Chlorobenzophenone Oxime

-

In a reactor, combine 116 g of the oxime from Step 1 with 400 mL of a 20% aqueous sodium hydroxide solution.

-

Heat the mixture to 100 °C with stirring.

-

Add 65 g of zinc powder in portions over 3 hours.

-

Continue heating and stirring for 5 hours.

-

Cool the reaction mixture, add toluene, and stir.

-

Filter the mixture and wash the solid residue with toluene.

-

Separate the organic phase from the filtrate. Extract the aqueous layer twice with toluene.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the toluene to yield (±)-4-chlorobenzhydrylamine.

Resolution of (±)-4-Chlorobenzhydrylamine

The resolution is performed using L-(+)-tartaric acid as a resolving agent, which selectively crystallizes with the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.

-

Dissolve racemic (±)-4-chlorobenzhydrylamine in a suitable solvent mixture (e.g., methanol/water).

-

Add a molar equivalent of L-(+)-tartaric acid.

-

Heat the mixture to achieve a clear solution and then allow it to cool slowly.

-

The (R)-(-)-4-chlorobenzhydrylamine-L-(+)-tartrate salt will precipitate.

-

Filter the solid and concentrate the mother liquor, which is now enriched with (S)-(+)-4-chlorobenzhydrylamine-L-(+)-tartrate.

-

To isolate the free base, treat the mother liquor with a base (e.g., NaOH) and extract with an organic solvent.

Racemization of (S)-(+)-4-Chlorobenzhydrylamine

The undesired (S)-enantiomer can be converted back to the racemic mixture for reuse.

-

The racemization of (S)-(+)-4-chlorobenzhydrylamine is carried out in a polar solvent (e.g., methanol, ethanol, DMF, DMSO) under the action of a strong acid (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid).[3]

-

The molar ratio of (S)-(+)-4-chlorobenzhydrylamine to the acid can range from 1:1 to 1:20.[3]

-

The reaction temperature is maintained between 60-130 °C for 1 to 30 hours.[3]

Role in Drug Development and Biological Activity

The primary significance of 4-chlorobenzhydrylamine enantiomers lies in their role as intermediates for antihistamines. The (R)-enantiomer is the key building block for Levocetirizine. The (S)-enantiomer, in contrast, is considered to have significantly lower biological activity.

Levocetirizine is a potent and selective antagonist of the histamine H1 receptor.[4] By blocking this receptor, it prevents the actions of histamine, a key mediator in allergic reactions.[5][6][7] This antagonism alleviates symptoms such as sneezing, itching, and rhinorrhea.

Diagrams

Synthesis and Resolution Workflow

Caption: Workflow for the synthesis, resolution, and recycling of 4-chlorobenzhydrylamine enantiomers.

Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Levocetirizine.

References

- 1. 163837-57-8 CAS MSDS ((-)-4-Chlorobenzhydrylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 3. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 4. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Chiral Resolution of Racemic (4-Chlorophenyl)(phenyl)methanamine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic (4-Chlorophenyl)(phenyl)methanamine, a key intermediate in the synthesis of various pharmaceuticals. The primary methods covered are classical diastereomeric salt resolution, enzymatic kinetic resolution, and analytical to semi-preparative chiral High-Performance Liquid Chromatography (HPLC). This guide aims to equip researchers with the necessary information to select and implement the most suitable resolution strategy for their specific needs, focusing on achieving high enantiomeric purity and yield.

Introduction

(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in medicinal chemistry and drug development. The stereochemistry of this compound is often crucial for its biological activity and pharmacological profile. Consequently, the efficient separation of its enantiomers from a racemic mixture is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide presents a comparative overview of common resolution techniques, supported by experimental protocols and quantitative data.

Methods of Chiral Resolution

The three primary methods for the chiral resolution of racemic (4-Chlorophenyl)(phenyl)methanamine are:

-

Diastereomeric Salt Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, such as lipases or transaminases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the unreacted enantiomer from the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique employs a chiral stationary phase (CSP) to directly separate the enantiomers of the racemic mixture. It is a powerful tool for both analytical determination of enantiomeric excess and for preparative-scale separations.

Data Presentation: Comparison of Resolution Methods

The following table summarizes the quantitative data associated with different methods for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine.

| Resolution Method | Resolving Agent/Enzyme/Column | Yield | Enantiomeric Excess (ee) | Key Remarks |

| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | High (Qualitative) | >99% (for similar compounds) | An optically pure salt of the (R)-enantiomer can be precipitated.[1] |

| Diastereomeric Salt Resolution | L-o-Chloromandelic Acid | 35% | Not Specified | Moderate yield; resolving agent is more costly than tartaric acid.[1] |

| Enzymatic Kinetic Resolution | Transaminase (Fusarium oxysporum) | Theoretical max. 50% | High (expected) | Highly selective method.[1] |

| Chiral HPLC | Polysaccharide-based CSP | N/A (Analytical) | Baseline Separation | Effective for analytical determination of enantiomeric purity. |

Experimental Protocols

Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol is based on the general method for diastereomeric salt formation.[1]

Materials:

-

Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine

-

L-(+)-Tartaric Acid

-

Organic Solvent (e.g., Methanol, Ethanol, Acetone)

-

Water

-

Base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate

Procedure:

-

Salt Formation:

-

Dissolve the racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a suitable organic solvent/water mixture. The ratio of organic solvent to water can be varied to optimize crystallization.

-

Add L-(+)-tartaric acid (approximately 0.5 to 1.2 molar equivalents) to the solution.

-

Heat the mixture gently to ensure complete dissolution of all components.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which is typically the salt of the (R)-amine with L-(+)-tartaric acid.

-

Further cooling in an ice bath can be used to maximize the yield of the crystalline salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent if necessary.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free amine.

-

Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-(4-Chlorophenyl)(phenyl)methanamine.

-